molecular formula C24H27FN4O2 B2640295 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-71-4

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2640295
CAS No.: 939242-71-4
M. Wt: 422.504
InChI Key: AOMNRYCKUKOPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a hybrid structure incorporating a piperazine ring, a pyridine ring, and a hydroxypyridinone core, which may confer unique binding properties. The piperazine moiety, substituted with a fluorophenyl group, is a common pharmacophore found in ligands for various central nervous system (CNS) targets, suggesting potential research applications in neurochemistry . The integrated pyridin-4-yl and the 4-hydroxy-6-methylpyridin-2(1H)-one groups could be explored for their metal-chelating abilities or as key components in medicinal chemistry programs aimed at enzyme inhibition. While the specific mechanism of action and full research profile require further investigation, this compound's intricate architecture makes it a valuable chemical entity for probing biological pathways, structure-activity relationships (SAR), and for use as a building block in the synthesis of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-4-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-3-29-17(2)16-21(30)22(24(29)31)23(18-8-10-26-11-9-18)28-14-12-27(13-15-28)20-6-4-19(25)5-7-20/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMNRYCKUKOPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-4-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. Its structural components suggest interactions with various biological targets, particularly in the central nervous system (CNS). This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a multi-ring structure that includes a piperazine moiety, a pyridine ring, and a hydroxymethyl pyridinone framework. The presence of the fluorophenyl group may enhance its lipophilicity and receptor binding affinity.

Molecular Formula

  • C : 20
  • H : 24
  • F : 1
  • N : 3
  • O : 2

The compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine ring is known for its role in modulating neurotransmitter systems, which may contribute to anxiolytic and antidepressant effects.

Pharmacological Studies

  • Antidepressant Activity : In preclinical studies, compounds similar to this structure have demonstrated significant antidepressant effects in rodent models. The modulation of serotonin receptors appears to be a key mechanism.
  • Anxiolytic Effects : Research has indicated that derivatives of piperazine can exhibit anxiolytic properties, potentially through GABAergic pathways.
  • Neuroprotective Properties : Some studies suggest that the compound may possess neuroprotective effects, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory pathways.

Study 1: Serotonin Receptor Binding Affinity

A study evaluated the binding affinity of similar compounds at various serotonin receptor subtypes. Results indicated high affinity for the 5-HT_1A receptor, correlating with observed antidepressant-like behavior in animal models.

Study 2: Behavioral Assessments in Rodents

Behavioral tests such as the forced swim test (FST) and elevated plus maze (EPM) were conducted using analogs of this compound. Significant reductions in immobility time in FST and increased time spent in open arms in EPM suggested anxiolytic and antidepressant effects.

StudyMethodologyKey Findings
Study 1Binding assaysHigh affinity for 5-HT_1A receptors
Study 2Behavioral assessmentsReduced immobility; increased exploration

Comparison with Similar Compounds

Data Tables

Table 2: Spectroscopic Data Sensitivity
Compound NMR Shift Regions Altered Key Functional Groups Responsible
Target Compound Positions 29–36, 39–44 4-Hydroxy, pyridinylmethyl
Rapa (Reference) None Baseline structure
Compound 7 () Positions 29–36 Substituent at position 3

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound contains a pyridin-2(1H)-one core, a piperazine ring substituted with a 4-fluorophenyl group, and a pyridin-4-ylmethyl moiety. These groups contribute to its three-dimensional conformation, enabling interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) via hydrogen bonding, hydrophobic interactions, and π-π stacking . The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridine ring may participate in charge-transfer interactions.

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

  • Step 1: Alkylation of 4-hydroxy-6-methylpyridin-2(1H)-one with ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Mannich reaction to introduce the piperazine and pyridinylmethyl groups using formaldehyde and pre-functionalized piperazine derivatives.
  • Step 3: Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization . Key challenges include controlling regioselectivity and minimizing byproducts during the Mannich step.

Q. Which analytical techniques are critical for confirming purity and structure?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns and stereochemistry.
  • Mass Spectrometry (HRMS): To confirm molecular weight (expected ~452.53 g/mol).
  • HPLC: Purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from differences in metabolic stability, bioavailability, or off-target effects. Strategies include:

  • Pharmacokinetic Profiling: Assess plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (PAMPA-BBB model).
  • Metabolite Identification: LC-MS/MS to detect active/inactive metabolites.
  • Dose-Response Refinement: Adjust dosing regimens in animal models (e.g., Sprague-Dawley rats) to align with in vitro IC₅₀ values .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

Q. Why do computational docking results sometimes conflict with experimental binding data?

Common issues include:

  • Protein Flexibility: Static crystal structures (e.g., from PDB 4IB4) may not capture receptor conformational changes.
  • Solvent Effects: Implicit solvent models in simulations overlook explicit water-mediated interactions.
  • Protonation States: Incorrect assignment of ionizable groups (e.g., piperazine nitrogen pKa ~8.5) . Resolution requires ensemble docking or free-energy perturbation calculations.

Key Research Gaps

  • Crystallographic Data: Limited structural data for receptor-ligand complexes (prioritize X-ray co-crystallization) .
  • Long-Term Toxicity: No chronic exposure studies in animal models (recommend 90-day OECD 408 guideline assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.